molecular formula C16H22N2O2 B7512853 N-(2-methylphenyl)-2-(2-oxoazocan-1-yl)acetamide

N-(2-methylphenyl)-2-(2-oxoazocan-1-yl)acetamide

Cat. No. B7512853
M. Wt: 274.36 g/mol
InChI Key: OSBOKLPRWPMBPM-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(2-oxoazocan-1-yl)acetamide is a chemical compound with the molecular formula C14H18N2O2. It is commonly referred to as 'MOAA' and is a member of the azocane family of compounds. MOAA has been the subject of scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of MOAA is not fully understood, but it is believed to work by forming stable nanoparticles that can penetrate cell membranes and deliver drugs to targeted areas. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MOAA has been shown to have low toxicity and is generally well-tolerated in animal studies. It has been shown to enhance the bioavailability of drugs and to have anti-inflammatory and anti-cancer effects. However, further research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of MOAA is its ability to form stable nanoparticles, which can improve drug delivery and enhance the solubility of poorly soluble drugs. Additionally, it has low toxicity and is well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to determine its full potential.

Future Directions

There are several potential future directions for research on MOAA. One area of interest is its potential use as a drug delivery system for poorly soluble drugs. Additionally, further research is needed to fully understand its mechanism of action and to investigate its potential use as an anti-inflammatory agent and cancer treatment. MOAA may also have applications in other fields, such as materials science and nanotechnology. Overall, MOAA is a promising compound with many potential applications, and further research is needed to fully explore its potential.

Synthesis Methods

MOAA can be synthesized through a multi-step process involving the reaction of 2-methylphenylamine with 2-chloroacetyl chloride to form N-(2-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with sodium azide to form N-(2-methylphenyl)-2-(2-azidoacetyl)acetamide. Finally, MOAA is obtained by reducing the azide group with hydrogen gas in the presence of a palladium catalyst.

Scientific Research Applications

MOAA has been studied for its potential use as a drug delivery system due to its ability to form stable nanoparticles. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for improving drug delivery. Additionally, MOAA has been investigated for its potential use as an anti-inflammatory agent and as a treatment for cancer.

properties

IUPAC Name

N-(2-methylphenyl)-2-(2-oxoazocan-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-13-8-5-6-9-14(13)17-15(19)12-18-11-7-3-2-4-10-16(18)20/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBOKLPRWPMBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCCCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-2-(2-oxoazocan-1-yl)acetamide

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